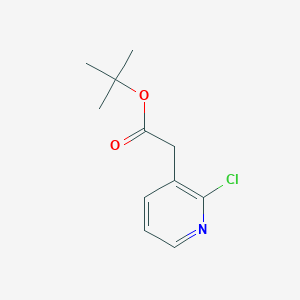![molecular formula C19H17N3OS2 B2356724 2-(3,4-dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide CAS No. 921788-21-8](/img/structure/B2356724.png)
2-(3,4-dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the construction of covalent organic frameworks (cofs) for environmental-friendly photocatalytic activities .
Mode of Action
The compound, being a part of the donor-acceptor (DA) structure, exhibits excellent photocatalytic performance for the reduction of Cr(VI) and the synergistic removal of organic pollutants . This can be attributed to its significant light absorption capacity and more effective separation of photogenerated charge carriers .
Biochemical Pathways
The compound is involved in the photocatalytic reduction of Cr(VI) and the removal of various aqueous pollutants . The synergistic effect between photocatalytic oxidation and individual reduction is responsible for the consumption of photogenerated holes and electrons .
Result of Action
The compound has been shown to be an efficient photocatalyst for the removal of different aqueous pollutants, such as Rhodamine B, Methylene Blue, or Metronidazole . This is attributed to the synergistic effect between photocatalytic oxidation and individual reduction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of light is crucial for its photocatalytic activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenylamine and 7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-carboxylic acid. The reaction conditions usually involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(3,4-dimethylphenyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
2,6-dimethylbenzo[1,2-d4,5-d’]bis(thiazole): A structurally related compound with similar properties.
2,6-diphenylbenzo[1,2-d4,5-d’]bis(thiazole): Another related compound known for its optical and electronic properties.
Uniqueness
2-(3,4-dimethylphenyl)-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c1-10-4-5-13(8-11(10)2)9-16(23)22-19-21-14-6-7-15-17(18(14)25-19)20-12(3)24-15/h4-8H,9H2,1-3H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFQVLJZRACDIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-1-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2356642.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2356648.png)
![(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2356650.png)

![N-(1-cyanocyclopentyl)-2-[methyl(naphthalen-2-yl)amino]acetamide](/img/structure/B2356652.png)


![1-[4-(1-Adamantyl)piperazin-1-yl]-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2356656.png)

![6-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2356658.png)


![N-{3-[4-(chloroacetyl)phenyl]-1-methylpropyl}acetamide](/img/structure/B2356663.png)
